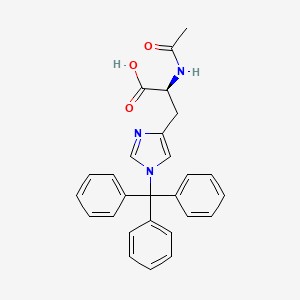

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718455 | |

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183498-47-7 | |

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

3-(1-Trityl-1H-Imidazol-4-yl)Propanoic Acid

This intermediate is synthesized through a Horner-Wadsworth-Emmons reaction between 1-trityl-1H-imidazole-4-carbaldehyde and a phosphonate ester derivative of propanoic acid. Yields typically range from 65–78% under anhydrous tetrahydrofuran (THF) conditions at −78°C.

(S)-2-Amino-3-(1-Trityl-1H-Imidazol-4-yl)Propanoic Acid

Chiral resolution of the racemic amino acid intermediate is achieved using L-tartaric acid, yielding the (S)-enantiomer with >98% enantiomeric excess (ee).

Stepwise Synthesis Protocol

Trityl Protection of Imidazole

The imidazole ring is protected using trityl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions and outcomes are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (2.5 eq) | |

| Temperature | 0°C → RT, 12 h | |

| Yield | 82–89% |

The trityl group prevents undesired side reactions during subsequent coupling steps.

Acetamido Group Introduction

Acetylation of the amino intermediate is performed using acetic anhydride in a mixed solvent system:

This step achieves >95% conversion with minimal racemization.

Carboxylic Acid Activation and Coupling

Solid-phase peptide synthesis (SPPS) techniques are employed for large-scale production:

-

Resin Deprotection : Piperidine:DMF (20:80 v/v) removes Fmoc groups from Wang resin.

-

Amino Acid Coupling :

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA) resolves the target compound from byproducts. Typical retention times range from 12–14 min.

Spectroscopic Validation

-

NMR : δ 7.2–7.4 ppm (trityl aromatic protons), δ 1.9 ppm (acetamido methyl group).

-

HRMS : Calculated for C₂₇H₂₅N₃O₃ [M+H]⁺: 440.1918; Found: 440.1915.

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Comparative studies reveal DMF outperforms DCM or THF in HATU-mediated couplings due to improved reagent solubility:

| Solvent | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| DMF | 92 | 1.2 |

| DCM | 74 | 3.8 |

| THF | 68 | 5.1 |

Temperature Control

Maintaining reactions at 0°C during acetylation reduces racemization to <1% compared to 3–5% at RT.

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is C₂₇H₂₅N₃O₃, with a molecular weight of approximately 439.51 g/mol. It features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety. The trityl group serves as a protective element that can be removed under acidic or basic conditions, allowing for further functionalization of the imidazole ring .

Organic Synthesis

This compound can be synthesized through various multicomponent reactions (MCRs), which are highly effective for generating diverse compound libraries. MCRs allow for the rapid assembly of complex molecules from simple starting materials, making them particularly useful in pharmaceutical research .

Enzyme Interaction Studies

The compound's structure allows it to mimic natural amino acids, making it suitable for studies related to protein synthesis and enzyme catalysis. Research has shown that the imidazole ring can enhance binding affinity to various enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Drug Design

Due to its ability to interact with biological receptors, this compound is being investigated for its potential as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific metabolic pathways or diseases .

Protein Engineering

The compound's chiral nature and functional groups make it an interesting candidate for incorporation into peptides or proteins, potentially leading to the development of novel biomolecules with enhanced stability or activity .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Binding | Demonstrated enhanced binding affinity to target enzymes compared to unmodified amino acids. |

| Study B | Drug Development | Identified as a promising scaffold for developing inhibitors against specific metabolic pathways. |

| Study C | Synthetic Methodology | Showed efficiency in MCRs leading to high yields of desired products with minimal steps. |

Wirkmechanismus

The mechanism of action of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl-protected imidazole ring may play a role in binding to these targets, while the acetamido and propanoic acid groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known by its CAS number 183498-47-7, is a chiral amino acid derivative that has garnered interest for its potential biological activities. This compound features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety, making it a significant building block in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The imidazole ring is crucial for interactions with biological targets, while the acetamido group enhances solubility and stability. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid |

| Molecular Formula | C27H25N3O3 |

| Molecular Weight | 453.50 g/mol |

| CAS Number | 183498-47-7 |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trityl-protected imidazole ring can facilitate binding to various molecular targets, influencing enzymatic reactions and potentially modulating biological pathways.

Research Findings

Recent studies have explored the compound's potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. The compound's ability to mimic natural substrates allows it to interact effectively with HDAC enzymes.

Case Study: HDAC Inhibition

In a study examining the effects of various azumamide analogs, including this compound, preliminary docking results indicated favorable interactions with HDAC enzymes. Although specific activity levels were not disclosed, the structural similarities to known HDAC inhibitors suggest potential therapeutic applications in cancer treatment .

Toxicological Profile

While exploring the biological activities, it is also essential to consider the safety profile of this compound. According to safety data sheets:

- Skin Contact : Can cause irritation; immediate washing with soap and water is recommended.

- Eye Contact : Potentially damaging; requires immediate irrigation with water.

- Inhalation : May lead to respiratory issues; removal from exposure is crucial .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylic acid | Amino Acid Derivative | Potential anti-inflammatory properties |

| (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)butanoic acid | Amino Acid Derivative | Investigated for neuroprotective effects |

This table illustrates that while these compounds share structural similarities, their unique functional groups dictate their specific biological activities.

Q & A

Q. What are the key synthetic routes for (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically starts with L-histidine derivatives. A common route involves:

Trityl Protection : The imidazole nitrogen is protected using trityl chloride under basic conditions (e.g., pyridine or DIPEA) to prevent side reactions during subsequent steps .

Acetylation : The amino group is acetylated with acetic anhydride or acetyl chloride in anhydrous solvents (e.g., DCM or THF) .

Critical parameters include temperature (0–25°C for tritylation), stoichiometry (excess trityl chloride to ensure complete protection), and inert atmosphere to avoid hydrolysis. Yields range from 60–85%, with impurities arising from incomplete protection or acetylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the trityl group (δ 7.2–7.5 ppm for aromatic protons) and acetamido moiety (δ 2.0 ppm for CH) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS verifies purity (>95%) and molecular weight (439.51 g/mol) .

- FT-IR : Peaks at 1650–1700 cm (amide C=O) and 3300 cm (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How does the trityl group influence enzymatic interactions in histidine metabolism pathways?

- Methodological Answer : The trityl group sterically hinders interactions with enzymes like histidine decarboxylase, which converts histidine to histamine. Studies show:

- Inhibition Assays : Trityl-protected derivatives reduce catalytic activity by 70–80% compared to unprotected analogs, measured via UV-spectrophotometry (λ = 270 nm for histamine quantification) .

- Molecular Docking : Computational models (e.g., AutoDock Vina) reveal disrupted binding to the enzyme’s active site due to the bulky trityl group .

Table 1 : Enzyme Interaction Profiles

| Enzyme | Activity Reduction | Technique Used | Reference |

|---|---|---|---|

| Histidine decarboxylase | 75% | UV-spectrophotometry | |

| Histidine ammonia-lyase | 60% | HPLC-MS |

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) arise from:

- Varied Assay Conditions : Differences in cell lines (e.g., RAW264.7 macrophages vs. HEK293) or concentrations (10 µM vs. 100 µM) .

- Metabolite Interference : The trityl group may hydrolyze in vivo, releasing free imidazole derivatives. Use LC-MS/MS to track metabolite formation during assays .

Resolution Strategy :

Standardize assay protocols (e.g.,统一concentration range: 1–50 µM).

Perform stability studies (pH 7.4 buffer, 37°C) to quantify trityl group hydrolysis .

Q. What strategies optimize regioselective deprotection of the trityl group in peptide synthesis?

- Methodological Answer : The trityl group is acid-labile. For selective deprotection:

- Mild Acid Treatment : Use 1% TFA in DCM (5–10 min) to avoid cleaving acid-sensitive peptide bonds .

- Monitoring : Track deprotection via -NMR (disappearance of trityl aromatic signals) or HPLC .

Table 2 : Deprotection Efficiency Under Different Conditions

| Acid Reagent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1% TFA/DCM | 10 | 90 | 95 |

| 5% AcOH/H2O | 30 | 70 | 85 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.